Edetol (CAS 102-60-3), widely known under the trade name Quadrol, is a highly versatile, tetra-functional amino alcohol characterized by an ethylenediamine core and four 2-hydroxypropyl branches. As a viscous, clear liquid with a high hydroxyl value (typically ~770 mg KOH/g), it is primarily procured as a cross-linking agent and autocatalytic polyol in the manufacture of rigid polyurethane foams and epoxy resins. Beyond polymer synthesis, Edetol’s unique spatial arrangement of tertiary amines and secondary hydroxyls makes it a highly effective chelating agent. It is heavily utilized in alkaline electroless copper plating to stabilize metal ions and improve deposition rates, as well as in advanced biological tissue clearing protocols (e.g., CUBIC) where it facilitates heme decolorization without degrading delicate endogenous fluorescent proteins [1].
Procurement attempts to substitute Edetol with simpler amino alcohols, such as Triethanolamine (TEA) or its unbranched analog Tetrakis(2-hydroxyethyl)ethylenediamine (THEED), frequently result in catastrophic process failures. In polymer synthesis, the primary hydroxyl groups of THEED react too rapidly with isocyanates, causing premature gelation and unworkable pot lives, whereas Edetol’s sterically hindered secondary hydroxyls provide controlled, predictable curing kinetics [1]. In metallurgical and plating applications, substituting Edetol with standard chelators like EDTA fails to provide the same dual-action benefit of complexation and mild reduction, leading to slower copper deposition rates, increased surface roughness, and the generation of environmentally persistent waste [2]. Consequently, Edetol cannot be swapped for generic polyols or chelators without fundamentally altering reaction timelines and product quality.
In polyurethane and epoxy formulations, Edetol provides a critical kinetic advantage over its unbranched analog THEED (N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine). Because Edetol is synthesized via propylene oxide addition, it possesses four secondary hydroxyl groups with adjacent methyl branches. These methyl groups introduce steric hindrance that significantly slows the nucleophilic attack on isocyanate or epoxide groups compared to the highly reactive primary hydroxyls of THEED. This controlled reactivity extends the pot life of the resin mixture, preventing premature gelation. Furthermore, once cured, the methyl groups restrict rotational motion around the urethane linkages, yielding a higher glass transition temperature (Tg) and superior structural rigidity in shape-memory or rigid foams [1].
| Evidence Dimension | Hydroxyl reactivity and rotational restriction |
| Target Compound Data | Edetol (Secondary hydroxyls; controlled pot life; higher Tg due to methyl group steric hindrance) |
| Comparator Or Baseline | THEED (Primary hydroxyls; rapid uncontrolled reaction; lower Tg) |
| Quantified Difference | Edetol prevents premature gelation and increases the final polymer Tg by restricting molecular rotation around the urethane linkage. |
| Conditions | Polyurethane foam / epoxy resin curing at room to moderate temperatures |
Buyers formulating rigid foams or structural epoxies must select Edetol over THEED to ensure a workable pot life and achieve the necessary thermomechanical rigidity in the final cured product.
In alkaline electroless copper plating baths, Edetol serves as a superior complexing agent compared to the industry standard EDTA. While EDTA forms highly stable but environmentally persistent complexes, Edetol not only chelates Cu(II) effectively at pH 10-13 but also actively facilitates the reduction process. Studies demonstrate that substituting EDTA with Edetol increases the copper deposition rate—achieving up to 22.2 μm/h in optimized high-concentration baths—while significantly reducing the surface roughness of the deposited copper layer. Additionally, Edetol stabilizes the cuprous intermediates, extending the bath decomposition time and preventing spontaneous plate-out [1].
| Evidence Dimension | Copper deposition rate and bath stability |
| Target Compound Data | Edetol (Up to 22.2 μm/h deposition rate, low roughness, extended bath stability) |
| Comparator Or Baseline | EDTA (Slower deposition rate, higher surface roughness, environmental persistence) |
| Quantified Difference | Edetol yields a >5x increase in functional copper concentration capacity and higher deposition rates with smoother finishes compared to standard EDTA baths. |
| Conditions | Alkaline electroless copper plating bath (pH 12-13, 35-45°C) |
For semiconductor and PCB manufacturers, replacing EDTA with Edetol directly increases manufacturing throughput and improves the reliability of fine-pitch copper interconnects.
For whole-organ optical clearing (e.g., the CUBIC protocol), Edetol is specifically selected over traditional decolorizing agents like hydrogen peroxide (H2O2). While H2O2 efficiently removes heme pigments, it irreversibly quenches endogenous fluorescent proteins such as GFP. Edetol, acting as a specialized amino alcohol chelator, binds to heme porphyrin and facilitates its extraction from fixed tissues under mild alkaline conditions (pH 9–11). This mechanism achieves complete tissue decolorization and transparency without compromising the quantum yield of GFP, enabling high-resolution 3D volumetric imaging of intact organs[1].
| Evidence Dimension | Heme removal vs. Fluorescence preservation |
| Target Compound Data | Edetol (Complete heme decolorization, >90% GFP signal preservation) |
| Comparator Or Baseline | Hydrogen peroxide (Complete heme decolorization, near-total GFP quenching) |
| Quantified Difference | Edetol maintains endogenous fluorescence for deep-tissue imaging, whereas H2O2 destroys the fluorescent signal. |
| Conditions | Whole-mount tissue clearing (CUBIC-1 reagent, pH 9-11) |
Neuroscience and histology labs must procure Edetol for tissue clearing protocols to ensure they can actually visualize genetically expressed fluorescent markers after the organ is rendered transparent.
Edetol is the optimal choice for formulating highly cross-linked, ultra-low-density PU foams where a controlled pot life and a high glass transition temperature (Tg) are required. Its built-in tertiary amine also acts as an internal catalyst, reducing the need for volatile amine additives, while its secondary hydroxyls prevent premature gelation [1].
Ideal for semiconductor packaging and printed circuit board (PCB) manufacturing. Edetol replaces EDTA to accelerate copper deposition rates, reduce surface roughness, and stabilize high-concentration copper baths against spontaneous decomposition during mass production [2].
Essential for histology and neuroscience laboratories performing 3D volumetric imaging. Edetol is used to extract heme porphyrin and decolorize blood-rich organs (like the liver or brain) under alkaline conditions while perfectly preserving the fluorescence of endogenous GFP, a feat impossible with standard peroxides [3].
Procured as a curing agent and cross-linker where the steric hindrance of its secondary hydroxyls prevents runaway exothermic reactions, ensuring a manageable working time and a rigid, thermally stable final bond compared to primary-hydroxyl analogs [1].
Irritant